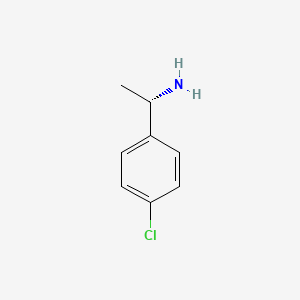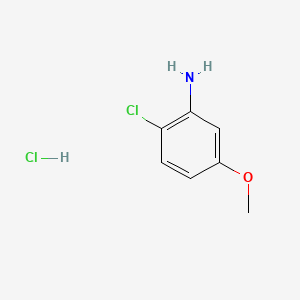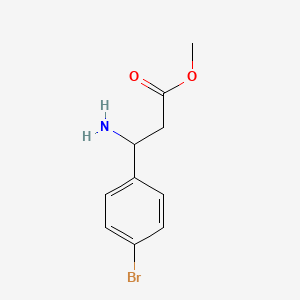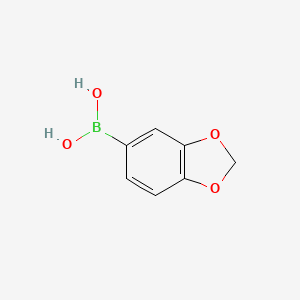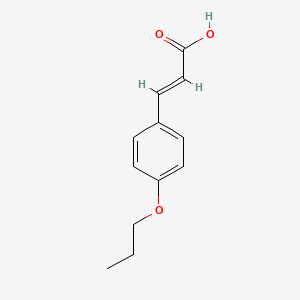
3-(4-Propoxyphenyl)acrylsäure
Übersicht
Beschreibung
“3-(4-Propoxyphenyl)acrylic acid” is an organic compound with the CAS Number: 69033-81-4 . It has a molecular weight of 206.24 and its IUPAC name is 3-(4-propoxyphenyl)acrylic acid . This compound is a carboxylic acid derivative and can be used as a fragrance .
Synthesis Analysis
The synthesis of “3-(4-Propoxyphenyl)acrylic acid” can be achieved through a multi-step reaction . The first step involves the use of pyridine and piperidine under reflux conditions . The second step involves the use of potassium hydroxide in methanol, also under reflux conditions .Molecular Structure Analysis
The molecular formula of “3-(4-Propoxyphenyl)acrylic acid” is C12H14O3 . The InChI code for this compound is 1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
The melting point of “3-(4-Propoxyphenyl)acrylic acid” is between 166.0 to 172.0 °C . The predicted boiling point is 364.8±17.0 °C . The predicted density is 1.132±0.06 g/cm3 . The pKa is predicted to be 4.60±0.10 .Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 3-(4-Propoxyphenyl)acrylsäure, die sich auf sechs einzigartige Bereiche konzentriert:
Pharmazeutische Entwicklung
This compound wird aufgrund ihrer strukturellen Eigenschaften hinsichtlich ihres Potenzials in der pharmazeutischen Entwicklung untersucht. Sie kann als Vorläufer für die Synthese verschiedener bioaktiver Verbindungen dienen, darunter entzündungshemmende und schmerzlindernde Mittel. Forscher untersuchen ihre Rolle bei der Entwicklung neuer Medikamente, die gezielt auf bestimmte Stoffwechselwege im Körper wirken können, was möglicherweise zu effektiveren Behandlungen mit weniger Nebenwirkungen führt .
Polymerwissenschaft
In der Polymerwissenschaft wird this compound verwendet, um spezielle Polymere mit einzigartigen Eigenschaften zu erzeugen. Diese Polymere können für bestimmte Anwendungen zugeschnitten werden, z. B. in Beschichtungen, Klebstoffen und Dichtstoffen. Die Fähigkeit der Verbindung, stabile Polymere zu bilden, macht sie wertvoll bei der Entwicklung von Materialien mit verbesserter Haltbarkeit, Flexibilität und Widerstandsfähigkeit gegenüber Umwelteinflüssen .
Biomedizinische Technik
Biomedizinische technische Anwendungen von this compound umfassen die Verwendung bei der Entwicklung biokompatibler Materialien für medizinische Geräte und Implantate. Ihre Eigenschaften ermöglichen die Herstellung von Materialien, die sicher mit biologischem Gewebe interagieren können, was sie für den Einsatz in Prothesen, Gewebeskaffolds und Arzneimittel-Abgabesystemen geeignet macht. Es wird weiterhin geforscht, um diese Materialien für eine bessere Integration und Leistung in medizinischen Anwendungen zu optimieren .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie wird this compound auf ihr potenzielles Einsatzgebiet bei der Entwicklung von Agrochemikalien, wie z. B. Herbiziden und Pestiziden, untersucht. Ihre chemische Struktur ermöglicht die Formulierung von Verbindungen, die bestimmte Schädlinge oder Unkräuter effektiv bekämpfen können, während gleichzeitig die Schädigung von Nutzpflanzen und der Umwelt minimiert wird. Diese Anwendung zielt darauf ab, die landwirtschaftliche Produktivität und Nachhaltigkeit zu verbessern .
Umweltwissenschaften
Forschung im Bereich der Umweltwissenschaften untersucht die Verwendung von this compound bei der Entwicklung von Materialien für die Sanierung der Umwelt. Ihre Fähigkeit, Polymere zu bilden und mit verschiedenen Schadstoffen zu interagieren, macht sie zu einem Kandidaten für die Herstellung von Filtern und Absorptionsmitteln, die Schadstoffe aus Wasser und Boden entfernen können. Diese Anwendung ist entscheidend für die Bekämpfung der Umweltverschmutzung und die Verbesserung der Umweltgesundheit .
Materialwissenschaften
In den Materialwissenschaften wird this compound zur Entwicklung fortschrittlicher Materialien mit spezifischen mechanischen und thermischen Eigenschaften verwendet. Diese Materialien können in verschiedenen Branchen eingesetzt werden, darunter Automobil, Luft- und Raumfahrt und Bauwesen. Die Vielseitigkeit der Verbindung ermöglicht die Herstellung von Verbundwerkstoffen und Nanoverbundwerkstoffen, die verbesserte Festigkeit, Leichtbau und thermische Stabilität bieten .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
The primary targets of 3-(4-Propoxyphenyl)acrylic acid are currently unknown . This compound is a relatively new substance and research into its specific targets is still ongoing.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant These properties suggest that the compound has good bioavailability
Eigenschaften
IUPAC Name |
(E)-3-(4-propoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYNDSOJMSGRQV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69033-81-4 | |
| Record name | 4-Propoxycinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Chloro-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1630966.png)
